4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate
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Overview
Description
4-{[(6Z)-5-Imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a phenyl group, and methoxybenzene sulfonate moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl group and the methoxybenzene sulfonate moieties. Common reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and methoxybenzene sulfonyl chloride. The reaction conditions often require controlled temperatures, typically ranging from 0°C to 100°C, and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reaction systems and continuous flow reactors. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(6Z)-5-Imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzene sulfonate moiety, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Amines, thiols; temperatures ranging from 0°C to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure and potential biological activities make it a promising candidate for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar thiazolopyrimidine core, such as 2-amino-4-phenylthiazolo[3,2-a]pyrimidine.
Methoxybenzene Sulfonates: Compounds with similar methoxybenzene sulfonate moieties, such as 4-methoxybenzenesulfonyl chloride.
Uniqueness
4-{[(6Z)-5-Imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzene-1-sulfonate is unique due to its combination of a thiazolopyrimidine core with methoxybenzene sulfonate moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C27H21N3O6S2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C27H21N3O6S2/c1-34-19-9-11-20(12-10-19)38(32,33)36-23-13-8-17(15-24(23)35-2)14-21-25(28)30-22(18-6-4-3-5-7-18)16-37-27(30)29-26(21)31/h3-16,28H,1-2H3/b21-14-,28-25? |
InChI Key |
XFSHKUFEVLZZEH-OHMBLGONSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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